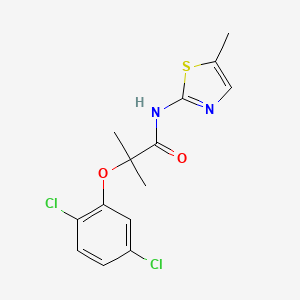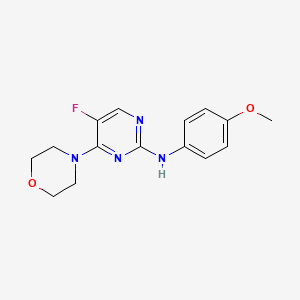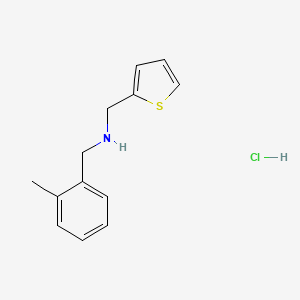
2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Descripción general
Descripción
2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide, also known as DMTS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMTS is a member of the thiazolylamide family of compounds, which are known to have a variety of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is not fully understood, but it is believed to act through a variety of pathways. In cancer cells, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to inhibit cell proliferation and induce apoptosis. In neurobiology, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to protect neurons from oxidative stress and inflammation. In immunology, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to modulate the activity of immune cells, including T cells and macrophages.
Biochemical and Physiological Effects:
2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to inhibit the activity of enzymes involved in cell proliferation, including cyclin-dependent kinases. In neurobiology, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to increase the activity of antioxidant enzymes and decrease the production of inflammatory cytokines. In immunology, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to modulate the activity of immune cells, including T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide in lab experiments is its well-established synthesis method and known chemical properties. Additionally, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential applications in a variety of research fields, making it a useful tool for researchers. However, one limitation of using 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide in lab experiments is the lack of information on its potential side effects and toxicity.
Direcciones Futuras
There are many potential future directions for research on 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide. In cancer research, future studies could focus on identifying the specific pathways through which 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide inhibits cell proliferation and induces apoptosis. In neurobiology, future studies could focus on identifying the specific mechanisms through which 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide protects neurons from oxidative stress and inflammation. In immunology, future studies could focus on identifying the specific immune cells and pathways that are modulated by 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide. Additionally, future studies could investigate the potential use of 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide in combination with other drugs or therapies for enhanced efficacy.
Aplicaciones Científicas De Investigación
2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have anti-tumor effects in vitro and in vivo. In neurobiology, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been studied for its potential neuroprotective effects, and in immunology, 2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have immunomodulatory effects.
Propiedades
IUPAC Name |
2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-8-7-17-13(21-8)18-12(19)14(2,3)20-11-6-9(15)4-5-10(11)16/h4-7H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWXYJBMKDAQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)(C)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4851424.png)
![2-(4-chlorophenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4851427.png)
![2,6-difluoro-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B4851430.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4851449.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea](/img/structure/B4851466.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4851484.png)
![4-{[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoic acid](/img/structure/B4851488.png)
![ethyl 4-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4851490.png)
![5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4851500.png)
![N-(2-methylbenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4851505.png)
![1-[(2-methylcyclopropyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4851512.png)